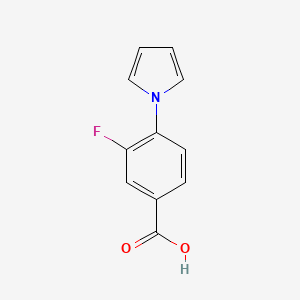

Ácido 3-fluoro-4-(1H-pirrol-1-il)benzoico

Descripción general

Descripción

3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agentes antiinflamatorios

Los derivados de fluoropirrol, que incluyen compuestos como “ácido 3-fluoro-4-(1H-pirrol-1-il)benzoico”, son conocidos por ser importantes agentes antiinflamatorios . Se pueden utilizar en el tratamiento de afecciones como la artritis, donde la inflamación es un síntoma principal.

Antagonistas del receptor de GnRH

Estos compuestos también son antagonistas estables del receptor de GnRH (hormona liberadora de gonadotropinas) . Esto significa que se pueden utilizar en el tratamiento de afecciones como la endometriosis o el cáncer de próstata, donde una reducción en los niveles de ciertas hormonas sexuales es beneficiosa.

Inhibidores de la polimerasa NS5B del VHC

Se sabe que los derivados de fluoropirrol inhiben la polimerasa NS5B del VHC , una enzima que es crucial para la replicación del virus de la hepatitis C. Esto los convierte en candidatos potenciales para el desarrollo de nuevos medicamentos antivirales.

Antagonistas del receptor de angiotensina II

Estos compuestos se utilizan como antagonistas del receptor de angiotensina II , lo que significa que pueden ayudar a tratar la hipertensión al bloquear la acción de la angiotensina II, una hormona que hace que los vasos sanguíneos se contraigan.

Insecticidas

Un derivado de pirrol fluorado conocido como clorfenapir se comercializó como un insecticida de amplio espectro . Esto sugiere que “el ácido 3-fluoro-4-(1H-pirrol-1-il)benzoico” podría tener aplicaciones potenciales en el control de plagas.

Agentes anticancerígenos

El pirrol y sus derivados han mostrado potentes actividades anticancerígenas . Participan en varios mecanismos de actividades citotóxicas, como ser inhibidores de la dihidrofolato reductasa, inhibidores de la tirosina quinasa e inhibidores de la quinasa dependiente de ciclina .

Actividad antibacteriana

Los pirroles muestran muchos tipos de actividad biológica, incluida la actividad antibacteriana in vitro . Esto sugiere que “el ácido 3-fluoro-4-(1H-pirrol-1-il)benzoico” podría utilizarse potencialmente en el desarrollo de nuevos antibióticos.

Actividad antiproliferativa

Los pirroles han mostrado actividad antiproliferativa en células HL60 . Esto sugiere que “el ácido 3-fluoro-4-(1H-pirrol-1-il)benzoico” podría utilizarse potencialmente en el tratamiento de la leucemia y otros tipos de cáncer.

Actividad Biológica

3-Fluoro-4-(1H-pyrrol-1-yl)benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom and a pyrrole ring, which contribute to its reactivity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 219.20 g/mol.

Biological Activity

Antimicrobial Properties:

Research has indicated that derivatives of benzoic acid with pyrrole substitutions exhibit notable antimicrobial activities. For instance, compounds similar to 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies, the compound demonstrated moderate growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 3.125 μg/mL to higher concentrations depending on the specific derivative tested .

Mechanism of Action:

The mechanism by which 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid exerts its antimicrobial effects may involve disruption of bacterial cell membranes or interference with essential metabolic pathways. The presence of the fluorine atom enhances binding affinity to biological targets, potentially increasing the compound's stability and efficacy in inhibiting bacterial growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid. The following points summarize key findings from SAR studies:

- Substituent Effects: The introduction of fluorine at specific positions on the benzoic acid moiety has been shown to enhance antibacterial activity compared to non-fluorinated analogs .

- Pyrrole Ring Contribution: The pyrrole ring is essential for maintaining biological activity, as it can participate in π-stacking interactions with target proteins, enhancing binding affinity .

- Comparative Analysis: When compared to other similar compounds, those with both fluorine and pyrrole substitutions tend to exhibit superior biological properties due to their unique electronic characteristics .

Case Studies

Several case studies have explored the biological effects of compounds related to 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid:

Case Study 1: Antimicrobial Activity

A study evaluated a series of pyrrole-derived benzoic acids against various bacterial strains. The results indicated that compounds with a fluorine substituent displayed significantly lower MIC values against MRSA compared to their non-fluorinated counterparts. Specifically, a derivative with a similar structure showed an MIC of 2 μg/mL against S. aureus ATCC 33591 .

Case Study 2: Cytotoxicity Assessment

In cytotoxicity studies conducted on human cell lines, derivatives of 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid were tested for their potential toxicity. Results indicated that while some derivatives exhibited antibacterial properties, they did not show substantial cytotoxic effects at concentrations up to 10 μM, suggesting a favorable safety profile for further development .

Data Tables

The following table summarizes the antibacterial activity of selected derivatives related to 3-fluoro-4-(1H-pyrrol-1-yl)benzoic acid:

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| 3-Fluoro-4-(pyrrol-1-yl)BA | S. aureus ATCC 33591 | 2 | Potent |

| 3-Fluoro-4-(pyrrol-1-yl)BA | E. coli ATCC 25922 | >100 | No Activity |

| 3-Fluoro Derivative | A. baumannii | 3.125 | Moderate |

Propiedades

IUPAC Name |

3-fluoro-4-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFCCZZCELDWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268014 | |

| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258649-91-0 | |

| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-4-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.